Vitamin A-analog that increases diffusivity of oxygen in aqueous solutions, including plasma.
Crocetin is a natural product found in Gardenia jasminoides, Perilla frutescens, and other organisms with data available.
Transcrocetin
CAS No.: 27876-94-4
Cat. No.: VC21347496
Molecular Formula: C20H24O4
Molecular Weight: 328.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 27876-94-4 |
---|---|
Molecular Formula | C20H24O4 |
Molecular Weight | 328.4 g/mol |
IUPAC Name | (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid |
Standard InChI | InChI=1S/C20H24O4/c1-15(11-7-13-17(3)19(21)22)9-5-6-10-16(2)12-8-14-18(4)20(23)24/h5-14H,1-4H3,(H,21,22)(H,23,24)/b6-5+,11-7+,12-8+,15-9+,16-10+,17-13+,18-14+ |
Standard InChI Key | PANKHBYNKQNAHN-MQQNZMFNSA-N |
Isomeric SMILES | C/C(=C\C=C\C=C(\C=C\C=C(\C(=O)O)/C)/C)/C=C/C=C(/C(=O)O)\C |
Canonical SMILES | CC(=CC=CC=C(C)C=CC=C(C)C(=O)O)C=CC=C(C)C(=O)O |
Biochemical Characteristics and Bioavailability
Chemical Structure
Trans-crocetin is structurally characterized as a C20 apocarotenoid featuring a conjugated polyene chain with carboxylic acid groups at both terminal ends. The "trans" designation refers to the specific stereochemical configuration of the double bonds within the molecule, which is critical for its biological activity. This configuration contributes to the compound's unique interaction with various molecular targets in biological systems.
Bioavailability and Pharmacokinetics
Research demonstrates that trans-crocetin exhibits favorable pharmacokinetic properties. Studies have shown that trans-crocetin permeates the intestinal barrier primarily through transcellular passage, with approximately 32% of the substrate transported within 2 hours . This relatively efficient absorption profile contributes to the compound's bioavailability and subsequent therapeutic potential. The ability of trans-crocetin to cross physiological barriers, particularly the blood-brain barrier, further enhances its value as a potential neurotherapeutic agent.
Neuroprotective Effects of Trans-Crocetin
Impact on Alzheimer's Disease Pathways
Trans-crocetin demonstrates significant effects against key pathological mechanisms involved in Alzheimer's Disease. In neuronal cell culture models, including SH-SY5Y cells overexpressing amyloid precursor protein (APP) and PC12 cells expressing hyperphosphorylated tau, trans-crocetin exhibits notable neuroprotective properties .
At concentrations ranging from 0.1 μM to 1 mM, trans-crocetin treatment significantly affects the amyloidogenic pathway by:
-
Reducing β-secretase (BACE1) levels
-
Decreasing γ-secretases (PSEN1 and PSEN2) that generate toxic beta-amyloid peptides
-
Inducing accumulation of cellular amyloid-β precursor protein (AβPP)
Additionally, in models of tau pathology, trans-crocetin effectively suppresses the active forms of GSK3β and ERK1/2 kinases, which are key enzymes responsible for tau hyperphosphorylation. This leads to significant reductions in both total tau and phosphorylated tau levels .
Oxidative Stress Reduction
Trans-crocetin affords neuroprotection by mitigating oxidative stress, a key contributor to neurodegeneration. Studies have demonstrated that trans-crocetin inhibits Aβ1-42-induced toxicity in hippocampal HT22 cells by reducing reactive oxygen species (ROS) production . This antioxidant capacity represents an important mechanism underlying the neuroprotective effects of trans-crocetin.
Cardiovascular Protective Effects
Trans-crocetin exhibits substantial cardiovascular protective properties through multiple mechanisms. Research has demonstrated several beneficial effects:
Myocardial Protection
In a coxsackievirus B3 (CVB3)-induced myocarditis mouse model, trans-crocetin treatment (2.5, 5 mg/kg) significantly improved survival rates and alleviated myocardial necrosis. The compound reduced levels of pro-inflammatory cytokines (IL-6, IL-1β, TNF-α) and decreased viral replication in infected heart tissue .
Antithrombotic Properties
Trans-crocetin demonstrates significant effects on platelet function and thrombosis. Studies show that at doses of 25 and 50 mg/kg, trans-crocetin reduced collagen-induced platelet aggregation in rats by 36.6% and 33.3%, respectively. This antiplatelet activity appears to be mediated through inhibition of intracellular Ca2+ release and extracellular Ca2+ influx .
Furthermore, trans-crocetin prolongs the occlusion time in carotid artery thrombosis models induced by electrical stimulation. In bacterial endotoxin-induced disseminated intravascular coagulation (DIC) in rabbits, trans-crocetin (3 mg/kg) improved hemostatic indices including plasma fibrinogen levels, platelet count, and protein C concentration, while ameliorating fibrin deposition in the glomeruli .
Effects on Ischemia-Reperfusion Injury
Trans-crocetin (50 mg/kg) significantly improves cardiac damage caused by hemorrhagic shock and resuscitation in rats. This protective effect occurs through multiple mechanisms:
Anti-Cancer Properties
Trans-crocetin demonstrates significant anti-cancer effects across multiple cancer types through diverse mechanisms of action. Table 1 summarizes the anti-cancer effects of trans-crocetin across various cancer models.
Table 1: Anti-Cancer Effects of Trans-Crocetin in Various Cancer Models
Breast Cancer
Trans-crocetin demonstrates significant anti-breast cancer activity in both in vitro and in vivo models. In N-methyl-nitrosourea (NMU)-induced breast cancer in rats, administration of trans-crocetin resulted in significant tumor reduction .
In MCF-7 breast cancer cells, trans-crocetin exhibited intense superoxide dismutase (SOD) inhibition and radical scavenging activity. Mechanistic studies suggest that trans-crocetin inhibits SOD activity by affecting copper binding sites. Additionally, trans-crocetin (50 μmol/L) enhanced the suppressive effects of fluorouracil in MCF-7 cells, possibly through decreasing Beclin-1 levels and increasing ATG1 levels .
In more aggressive MDA-MB-231 breast cancer cells, trans-crocetin (1, 10 μmol) significantly inhibited proliferation and invasion capabilities through downregulation of matrix metalloproteinases (MMPs) expression .
Cervical Cancer
Trans-crocetin (240 μmol/L) treatment for 48 hours significantly reduced the viability of HeLa cervical cancer cells by inhibiting cancer cell proliferation. The compound increased the number of HeLa cells in the sub-G1 phase, indicating cell cycle arrest at the G1 phase. This effect appears to be mediated via p53 and its downstream effector p21WAF1/Cip1 .
Interestingly, in SKOV3 ovarian cancer cells lacking the p53 gene, trans-crocetin activated p21WAF1/Cip1 through a p53-independent mechanism, demonstrating versatility in its anticancer mechanisms. Trans-crocetin also reduced the protein expression of lactate dehydrogenase A (LDHA) in HeLa cells, suggesting interference with cancer cell metabolism .
Trans-crocetin supplementation significantly attenuated the serum levels of inflammatory markers including IL-1β, TNF-α, polymorphonuclear granulocytes (PMN), and nitrates. The compound also dose-dependently reduced the production of cyclooxygenase-2 (COX-2) in HeLa cervical cancer cells, further contributing to its anti-inflammatory and anti-cancer effects .
Colorectal Cancer
In HCT116 colon cancer cells, treatment with 30 μM trans-crocetin decreased the cell proliferation rate to 14% after 24 hours, while fluorescence microscopy revealed that trans-crocetin induced cell apoptosis. This effect may be attributed to trans-crocetin-mediated downregulation of inflammation-related genes, including HMGB1, IL-6, and IL-8 .
In a 1,2-dimethylhydrazine (DMH)-induced colorectal cancer rat model, trans-crocetin treatment (5, 10, 20 mg/kg) regulated the activity of antioxidant parameters, including SOD, glutathione peroxidase (GSH-Px), cytochrome b5 (CYT-B5), cytochrome P450 (CYP P450), glutathione-S-transferase (GST), and UDP-glucuronyltransferase (UDP-GT). Trans-crocetin also reduced the levels of COX-2 and prostaglandin D in these models .
Molecular Mechanisms of Action
Trans-crocetin exerts its diverse therapeutic effects through multiple molecular mechanisms, as illustrated in experimental models of various pathological conditions.
Modulation of Amyloidogenic Pathways
In Alzheimer's Disease models, trans-crocetin (0.1 μmol–1 mmol) significantly affects the amyloidogenic pathway through:
-
Reduction of β-secretase (BACE1) expression
-
Decrease in γ-secretase components (PSEN1 and PSEN2)
Tau Phosphorylation Inhibition
Trans-crocetin effectively suppresses the active forms of key kinases involved in tau hyperphosphorylation:
Through these actions, trans-crocetin significantly reduces both total tau protein levels and tau phosphorylation, which are hallmarks of tauopathies including Alzheimer's Disease.
Anti-inflammatory and Antioxidant Effects
Trans-crocetin exhibits potent anti-inflammatory properties by reducing the production of pro-inflammatory cytokines including IL-1β, TNF-α, IL-6, and IL-8. It also decreases the expression of cyclooxygenase-2 (COX-2) and subsequently reduces prostaglandin production .
The compound's antioxidant effects are mediated through:
-
Preservation of superoxide dismutase (SOD) activity
-
Reduction of reactive oxygen species (ROS) production
Cell Cycle Regulation and Apoptosis Induction
In cancer models, trans-crocetin induces cell cycle arrest, particularly at the G1 phase, through p53-dependent and independent mechanisms. It activates p21WAF1/Cip1, a key cell cycle inhibitor, and enhances cancer cell apoptosis .
Future Research Directions
The promising therapeutic potential of trans-crocetin warrants further investigation in several key areas:
Clinical Trial Development
While preclinical studies demonstrate significant therapeutic effects, controlled clinical trials are essential to validate these findings in human subjects. Future research should focus on designing appropriate clinical protocols to assess the efficacy and safety of trans-crocetin in treating neurological disorders, cardiovascular conditions, and various cancers.
Bioavailability Enhancement
Though trans-crocetin shows relatively good intestinal absorption, strategies to enhance its bioavailability could improve its therapeutic efficacy. Development of advanced drug delivery systems, such as the crocetin-γ-cyclodextrin inclusion complex mentioned in the literature, represents a promising approach to maximize the compound's therapeutic potential .
Combination Therapies
The synergistic effect observed when combining trans-crocetin with vincristine in cancer models suggests potential for combination therapies. Further research into optimal drug combinations and dosing regimens could lead to enhanced therapeutic outcomes with reduced side effects.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume